Enhanced Hydrophilicity and Hydrogen Bonding Capacity: Computed logP and tPSA Comparison with the Unsubstituted Core Scaffold
The target compound demonstrates a computed XLogP3 of -0.7, compared to 0 for the unsubstituted core scaffold 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS 5661-01-8), representing a shift of 0.7 log units toward greater hydrophilicity [1][2]. Concurrently, the target compound has two hydrogen bond donors (versus one) and a tPSA of 56.7 Ų (versus approximately 45.9 Ų for the unsubstituted core), reflecting the contribution of the piperazine ring [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3 = -0.7; tPSA = 56.7 Ų; HBD = 2; HBA = 3; Rotatable bonds = 1 |
| Comparator Or Baseline | 6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS 5661-01-8): XLogP3 = 0; tPSA ≈ 45.9 Ų; HBD = 1; HBA = 2; Rotatable bonds = 0 |
| Quantified Difference | ΔXLogP3 = -0.7; ΔtPSA ≈ +10.8 Ų; ΔHBD = +1; ΔHBA = +1 |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
The 0.7 log unit reduction in lipophilicity and the gain of one hydrogen bond donor and acceptor directly influence aqueous solubility and permeability, making the target compound a more suitable starting point for fragment-based screening where balanced hydrophilicity is desired.
- [1] PubChem. Compound Summary for CID 135889462: 2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/135889462 View Source
- [2] PubChem. Compound Summary for CID 135431340: 6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/135431340 View Source
